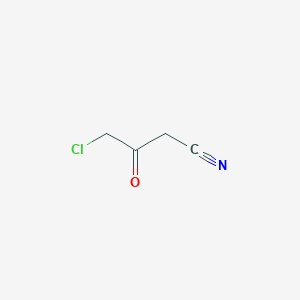

4-Chloro-3-oxobutanenitrile

Beschreibung

4-Chloro-3-oxobutanenitrile is an organic compound characterized by a nitrile group, a ketone group, and a chlorine substituent on a four-carbon chain. Its molecular formula is C₄H₄ClNO, with a molecular weight of 117.53 g/mol. Structurally, it can be represented as Cl–CH₂–C(=O)–CH₂–CN, where the nitrile (–CN) and ketone (=O) groups contribute to its reactivity.

Eigenschaften

IUPAC Name |

4-chloro-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4(7)1-2-6/h1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDOZDVBCBEYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with a suitable oxidizing agent to introduce the ketone functionality. Another method includes the reaction of 3-oxobutanenitrile with a chlorinating agent to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized nitriles.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-oxobutanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-chloro-3-oxobutanenitrile involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the ketone group provide sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Example: 2-(4-Chlorophenyl)-3-oxobutanenitrile (CID 21280, C₁₀H₈ClNO)

- Key Features: Incorporates a 4-chlorophenyl group, increasing molecular weight (193.45 g/mol ) and hydrophobicity compared to the parent compound.

- Reactivity: The phenyl group may stabilize the molecule via resonance, altering electrophilic substitution patterns. The nitrile and ketone groups remain reactive, enabling applications in cross-coupling reactions or heterocycle synthesis .

Heterocyclic Derivatives

Example: 2-(1H-Benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile (C₁₁H₈ClN₃O , MW 233.65 g/mol)

- Applications: Frequently used in medicinal chemistry; this compound is listed as an R&D product for pharmaceutical studies .

Example: Thiazolyl-substituted derivatives (e.g., CAS 885524-36-7, C₁₇H₁₉ClN₂OS )

Ester Derivatives

Example: Methyl 4-chloro-3-oxobutanoate (C₅H₇ClO₃, MW 150.56 g/mol)

- Key Features: Replaces the nitrile with a methyl ester (–COOCH₃), reducing electrophilicity.

- Physical Properties: Boiling point 50°C at 0.13 kPa , density 1.29 kg/L , and solubility in aromatic solvents .

- Synthesis: Produced via reaction of diketene with HCl and methanol, highlighting its role as a versatile intermediate .

Alkyl-Substituted Nitriles

Example: 4-Chloro-3,3-dimethylbutanenitrile (C₆H₁₀ClN , MW 131.61 g/mol)

Research Findings and Data Analysis

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Functional Group Impact:

- Nitriles enable nucleophilic additions (e.g., hydrolysis to amides).

- Ketones participate in condensation reactions (e.g., forming heterocycles).

- Chlorine acts as a leaving group or directs electrophilic substitution.

Solubility Trends: Phenyl/heterocyclic derivatives exhibit lower water solubility due to hydrophobicity. Ester derivatives (e.g., methyl 4-chloro-3-oxobutanoate) dissolve in oxygenated solvents .

Applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.